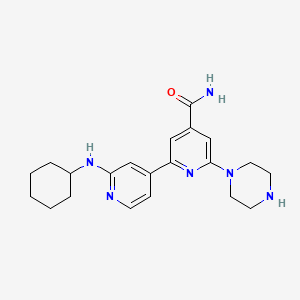![molecular formula C11H13N3O4 B10775058 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B10775058.png)
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one is a synthetic nucleoside analog, which plays a significant role in biological research and pharmaceutical applications. Due to its unique structure, it is used in the development of antiviral drugs, targeting specific viral enzymes and pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one typically involves the following steps:
Formation of the Oxolan Ring: : The oxolan ring is formed through cyclization reactions involving appropriate alcohol and halogen derivatives under basic conditions.
Introduction of the Amino Group: : Using reagents such as ammonia or amines, the amino group is introduced via nucleophilic substitution reactions.
Functionalization with Hydroxy Groups: : Hydroxy groups are introduced using hydroxylating agents like hydrogen peroxide or via direct hydrolysis under controlled conditions.
Industrial Production Methods
Industrial production involves large-scale synthesis, often employing catalytic methods to ensure high yield and purity. Techniques like chromatography and crystallization are employed for purification to meet pharmaceutical-grade standards.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : It can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: : Reduction reactions can yield fully saturated derivatives.
Substitution: : Both nucleophilic and electrophilic substitutions are common, particularly at the amino and hydroxy sites.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting Agents: : Halogen derivatives, amines, and acids under varying temperature and pH conditions.
Major Products
Major products include a variety of substituted pyrimidine derivatives, which are crucial intermediates for further chemical and pharmaceutical developments.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound serves as a cornerstone in the synthesis of nucleoside analogs, which are pivotal in studying nucleotide metabolism and interactions.
Biology
In cellular and molecular biology, it acts as a probe to understand DNA/RNA synthesis, repair mechanisms, and gene expression regulation.
Medicine
Widely researched for its antiviral properties, it is incorporated into treatments for viral infections like Hepatitis C, where it targets viral RNA polymerase.
Industry
In pharmaceuticals, it's used in the development of new drugs and as a standard in analytical chemistry for method development and validation.
Wirkmechanismus
The mechanism of action of 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one is primarily through incorporation into viral RNA or DNA, leading to chain termination or mutations. It acts on viral polymerases, thus inhibiting viral replication and transcription.
Vergleich Mit ähnlichen Verbindungen
Unlike other nucleoside analogs, this compound’s hydroxyl and alkynyl groups confer distinct pharmacokinetic properties, enhancing its stability and efficacy.
List of Similar Compounds
2'-deoxy-2'-fluoro-2'-C-methyluridine
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Sofosbuvir (a prodrug that shares structural similarity but differs in pharmacodynamics)
These unique features make 4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one a standout in its class, with diverse applications in scientific and medical research.
Eigenschaften
Molekularformel |
C11H13N3O4 |
|---|---|
Molekulargewicht |
251.24 g/mol |
IUPAC-Name |
4-amino-1-[(2R,4S,5S)-4-hydroxy-5-(1-hydroxyprop-2-ynyl)oxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C11H13N3O4/c1-2-6(15)10-7(16)5-9(18-10)14-4-3-8(12)13-11(14)17/h1,3-4,6-7,9-10,15-16H,5H2,(H2,12,13,17)/t6?,7-,9+,10+/m0/s1 |
InChI-Schlüssel |
LZOQKZZXWGGLBE-ZGFSTQBOSA-N |
Isomerische SMILES |
C#CC([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=NC2=O)N)O)O |
Kanonische SMILES |
C#CC(C1C(CC(O1)N2C=CC(=NC2=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10774982.png)
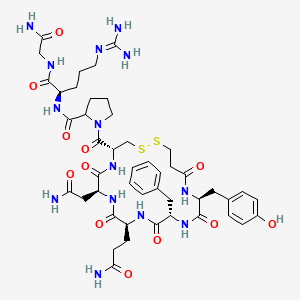
![[(4S,5R,8S,9S,10R,13S,16S)-11-ethyl-8,16-dihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] acetate](/img/structure/B10774993.png)
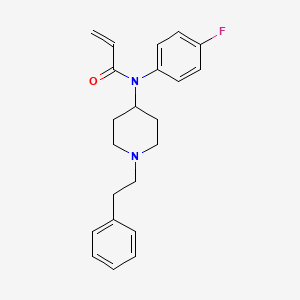
![(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B10775019.png)
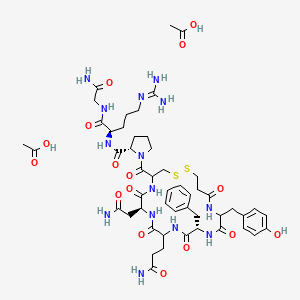


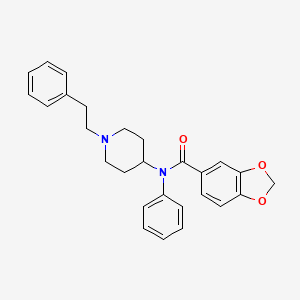

![(1S,4S,5R,6S,8S,9R,13R,16S)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10775063.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B10775069.png)
![3-(4-bromo-2-chlorophenyl)-1-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea](/img/structure/B10775075.png)
